5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-Nitro-7-azaindole-2-carboxylic acid, is the Cdc7 kinase . This kinase plays a crucial role in the initiation of DNA replication and cell cycle progression, making it an attractive target for cancer therapy .
Mode of Action
The compound interacts with its target, Cdc7 kinase, by binding to its active site . This interaction inhibits the kinase’s activity, thereby disrupting the initiation of DNA replication and cell cycle progression
Biochemical Pathways
The inhibition of Cdc7 kinase affects the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on continuous DNA replication for their rapid proliferation . The downstream effects of this disruption can include reduced tumor growth and potentially, tumor regression .
Pharmacokinetics
The compound’s predicted properties include a melting point of 280℃, a boiling point of 3928±350 °C, and a density of 158±01 g/cm3 These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication and cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells . The compound has been used in the synthesis of potential anticancer agents, suggesting that it may have therapeutic effects in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances in the environment could also potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It interacts with enzymes such as Cdc7 kinase, which is involved in the regulation of the cell cycle . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the kinase, leading to its inhibition . This interaction is essential for its potential use as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Cdc7 kinase by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it has been shown to affect the activity of other kinases, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of Cdc7 kinase, forming hydrogen bonds that stabilize the inhibitor-enzyme complex . This binding inhibits the kinase’s activity, leading to downstream effects on cell cycle regulation and gene expression . The compound’s ability to inhibit multiple kinases makes it a potent agent in disrupting cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on kinases, although its potency may decrease with prolonged exposure . These temporal effects are crucial for understanding its potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its inhibitory effects on kinases.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with its target kinases . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography could be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the nitro and carboxylic acid groups but shares the core structure.
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.
4-anilinoquinazolines: Another class of kinase inhibitors with a different core structure but similar biological activity.
Uniqueness
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in drug synthesis.
Properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-4-1-5(11(14)15)3-9-7(4)10-6/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYATUJBANZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653968 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-15-7 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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